molecular formula C12H15ClFNO B13257863 4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine

4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine

Cat. No.: B13257863
M. Wt: 243.70 g/mol
InChI Key: QQNLFOVUJIUTPR-UHFFFAOYSA-N
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Description

4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine is a chemical compound with the molecular formula C12H15ClFNO. It is also known by its IUPAC name, 4-(2-chloro-4-fluorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride . This compound is characterized by the presence of a chloro-fluorophenyl group attached to an oxan-4-amine structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with tetrahydro-2H-pyran-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound may involve large-scale batch reactions in reactors, followed by purification steps to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the oxan-4-amine structure with the chloro-fluoro substituted phenyl ring, providing a balance of reactivity and stability that is advantageous in various applications.

Properties

Molecular Formula

C12H15ClFNO

Molecular Weight

243.70 g/mol

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methyl]oxan-4-amine

InChI

InChI=1S/C12H15ClFNO/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12/h1-2,7H,3-6,8,15H2

InChI Key

QQNLFOVUJIUTPR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC2=C(C=C(C=C2)F)Cl)N

Origin of Product

United States

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